1-butyl-5-phenyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione
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Overview
Description
1-butyl-5-phenyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione is a heterocyclic compound belonging to the class of pyrimido[4,5-d]pyrimidines These compounds are characterized by their bicyclic structure, which consists of two fused pyrimidine rings
Preparation Methods
The synthesis of 1-butyl-5-phenyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione can be achieved through various synthetic routes. One common method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc). Another approach involves the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines, followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3) .
Chemical Reactions Analysis
1-butyl-5-phenyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Substitution reactions often involve nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
It exhibits a range of biological activities, including antiproliferative, antioxidant, anti-inflammatory, hepatoprotective, diuretic, antimicrobial, and antihypertensive properties . Additionally, it has been identified as an inhibitor of various enzymes, such as phosphodiesterase, dihydrofolate reductase, RAF kinase, and P38 protein kinase . These properties make it a promising candidate for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-butyl-5-phenyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione involves its interaction with specific molecular targets and pathways. For instance, its inhibitory effect on phosphodiesterase leads to increased levels of cyclic adenosine monophosphate (cAMP), which in turn modulates various cellular processes . Similarly, its inhibition of dihydrofolate reductase disrupts the synthesis of tetrahydrofolate, a critical cofactor in DNA synthesis . These interactions highlight the compound’s potential as a multi-target therapeutic agent.
Comparison with Similar Compounds
1-butyl-5-phenyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione can be compared to other pyrimido[4,5-d]pyrimidine derivatives, such as 5-acetyl-4-aminopyrimidines and their cyclized products . These compounds share similar structural features but differ in their substituents and biological activities. The unique combination of butyl and phenyl groups in this compound contributes to its distinct chemical properties and biological activities, setting it apart from other related compounds .
Properties
IUPAC Name |
1-butyl-5-phenyl-6,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4,7-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-2-3-9-20-13-11(14(21)19-16(20)23)12(17-15(22)18-13)10-7-5-4-6-8-10/h4-8,12H,2-3,9H2,1H3,(H2,17,18,22)(H,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APWICSIDXCZQDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C(NC(=O)N2)C3=CC=CC=C3)C(=O)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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